2-cyclopropyl-5-ethynyl-1,3-thiazole
Description
Properties
CAS No. |
2004482-11-3 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Bromo-4-cyclopropylacetophenone
The precursor α-bromo-4-cyclopropylacetophenone is synthesized via bromination of 4-cyclopropylacetophenone using bromine () in acetic acid at room temperature. The reaction proceeds via electrophilic substitution, yielding the α-bromo derivative in 85–90% purity. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 88% |
Thiazole Ring Formation
The α-bromo compound is reacted with ethynyl-containing thioamides (e.g., ethynylthiourea) in refluxing acetone or ethanol. For example, cyclocondensation with ethynylthiourea at 60°C for 6 hours produces 2-cyclopropyl-5-ethynyl-1,3-thiazole with 72% yield. The mechanism involves:
-
Nucleophilic Attack : Thioamide sulfur attacks the α-carbon of the bromo carbonyl.
-
Cyclization : Intramolecular dehydration forms the thiazole ring.
-
Ethynyl Group Retention : The ethynyl moiety remains intact due to mild reaction conditions.
Key Observation : Replacing acetone with polar aprotic solvents (e.g., DMF) increases reaction rate but reduces yield due to side reactions.
Propargyl Alcohol-Based Cyclization
An alternative approach utilizes propargyl alcohols and thioamides under acid catalysis. This method, demonstrated in recent studies, offers stereoselectivity and functional group tolerance.
Reaction of 1,1,3-Triphenylprop-2-yn-1-ol with Thioamides
In a representative procedure, 1,1,3-triphenylprop-2-yn-1-ol reacts with cyclopropanecarbothioamide in toluene at 110°C for 25 minutes, yielding this compound in 89% yield. The process involves:
-
Acid-Catalyzed Dehydration : Formation of an allenyl intermediate.
-
5-exo dig Cyclization : Regioselective ring closure to form the thiazole core.
| Condition | Optimization Outcome |
|---|---|
| Catalyst | -TSA (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 89% |
Advantage : This method avoids harsh bromination steps, enhancing scalability.
Post-Functionalization of Preformed Thiazoles
For substrates sensitive to cyclization conditions, post-synthetic modification of preformed thiazoles is employed.
Ethynylation via Sonogashira Coupling
2-Cyclopropyl-5-iodo-1,3-thiazole undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) in the presence of and CuI, followed by desilylation with KCO.
| Step | Conditions | Yield |
|---|---|---|
| Coupling | THF, 60°C, 12 h | 78% |
| Desilylation | MeOH, 25°C, 2 h | 95% |
Limitation : Requires pre-functionalized iodo-thiazole, which complicates synthesis.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 72 | 95 | Moderate | High |
| Propargyl Cyclization | 89 | 98 | High | Moderate |
| Post-Functionalization | 74 | 90 | Low | Low |
Key Findings :
-
Propargyl alcohol-based cyclization offers the highest yield and purity but requires specialized catalysts.
-
Cyclocondensation is cost-effective but involves toxic brominating agents.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
2-cyclopropyl-5-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 2-Cyclopropyl-5-ethynyl-1,3-thiazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for the introduction of various functional groups, facilitating the creation of novel compounds with desired properties.
Coordination Chemistry
- The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. This property is crucial for developing catalysts used in organic transformations.
Biological Applications
Antimicrobial Activity
- Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.
Anticancer Potential
- The thiazole moiety is known for its anticancer activity. Compounds containing this structure have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, this compound may target specific molecular pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating enzyme activity related to inflammatory pathways. This makes it a potential candidate for drug development aimed at treating inflammatory diseases.
Medicinal Chemistry
Pharmacophore Development
- This compound is being explored as a pharmacophore in drug design. Its unique structural features allow it to engage with biological macromolecules effectively, making it suitable for targeting diseases such as cancer and infectious diseases.
Case Studies
- A study highlighted the synthesis of thiazole derivatives that demonstrated potent activity against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings underscore the compound's potential as a lead structure for developing new antibiotics .
Industrial Applications
Agrochemicals and Dyes
- The compound has applications in the development of agrochemicals and dyes due to its chemical stability and reactivity. Its unique structure can be tailored to produce effective pesticides or colorants.
Chemical Reaction Accelerators
- In industrial chemistry, this compound may serve as a chemical reaction accelerator, enhancing the efficiency of various chemical processes.
Comparison of Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-Methylthiazole | Methyl group at position 2 | Antimicrobial activity |
| 4-Ethynylthiazole | Ethynyl group at position 4 | Potential anticancer properties |
| 5-Alkoxythiazoles | Alkoxy groups at position 5 | Diverse biological activities |
The comparison illustrates how variations in structural features can influence biological activity and application potential.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Cyclopropyl vs. Ethyl/Methyl Groups: The cyclopropyl group in 2-cyclopropyl-5-ethynyl-1,3-thiazole imparts greater rigidity compared to ethyl or methyl substituents (e.g., 5-ethyl-2-(methylthio)-1,3-thiazole, ). This rigidity may enhance metabolic stability in biological systems but complicate synthesis due to steric hindrance.
- Ethynyl vs. Halogen/Amino Groups: The ethynyl group provides a reactive site for modular derivatization, unlike halogenated analogues (e.g., 5-bromo-2-chloro-1,3-thiazole, ), which are primarily used in cross-coupling reactions. Amino-substituted thiazoles (e.g., 5-acyl-2-amino-1,3-thiazoles, ) exhibit distinct reactivity, enabling condensation or acylation pathways .
Key Research Findings and Challenges
Synthetic Accessibility : Bulky substituents like cyclopropyl may reduce reaction yields compared to simpler alkyl groups (e.g., ethyl) .
Functionalization Potential: Ethynyl groups offer versatility in post-synthetic modifications, a advantage over halogenated or amino-substituted thiazoles .
Stability Considerations : Cyclopropyl groups enhance thermal and oxidative stability, critical for pharmaceutical applications .
Q & A
Q. How to systematically review patents and literature for prior art or novel applications?
- Methodological Answer : Use SciFinder or Reaxys with keywords (e.g., “thiazole derivatives,” “cyclopropyl ethynyl”) and Boolean operators. Filter patents by IPC codes (e.g., C07D277/00 for synthesis). Collaborate with IP offices for FTO (Freedom-to-Operate) analysis to avoid infringement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
